6-Methoxy-1-indanone

描述

Overview of Indanone Scaffold in Chemical Research

The indanone scaffold is a privileged structure in chemistry, finding applications in various fields including medicinal chemistry and materials science. encyclopedia.pubmdpi.com Its bicyclic nature provides a rigid framework that can be strategically modified to tune chemical and biological activity.

Indanone derivatives have a notable history in medicinal chemistry. Compounds featuring the indanone core have been explored for a variety of therapeutic applications. For instance, Donepezil (B133215), an acetylcholine (B1216132) esterase (AChE) inhibitor used in the treatment of Alzheimer's disease, is a synthetic 2-substituted-1-indanone derivative. mdpi.comacs.orgresearchgate.netguidechem.comacs.org Indinavir, an HIV protease inhibitor, also contains an indanone structure. encyclopedia.pubmdpi.com This historical use highlights the potential of the indanone scaffold in drug discovery and development.

The indanone core is frequently encountered in numerous natural products exhibiting significant biological activities. mdpi.comacs.orgwhiterose.ac.ukrsc.orgscispace.com Examples include Caraphenol B, isolated from Caragna sinica, and Pterosin B, found in marine cyanobacteria. encyclopedia.pubmdpi.com Other natural products containing the indanone motif include jatropholone A and B with antiplasmodial and cytotoxic activities, and coleophomone A and D with bacterial transglycosylase and antifungal activities, respectively. scispace.com Fredericamycin A, with antitumor/anticancer activity, and euplectin, with cytotoxic properties, also feature the indanone core. scispace.com

Beyond natural products, the indanone core is a valuable building block in synthetic chemistry for constructing complex molecular architectures. rsc.orgscispace.com Its versatile reactivity allows for various transformations, including annulations to form fused and spirocyclic frameworks. rsc.orgscispace.com Indanone derivatives are also utilized in organic functional materials, such as OLEDs, dyes, and fluorophores. rsc.orgscispace.com

Historical Context of Indanone Derivatives in Medicinal Chemistry

Specific Focus on 6-Methoxy-1-indanone within Indanone Research

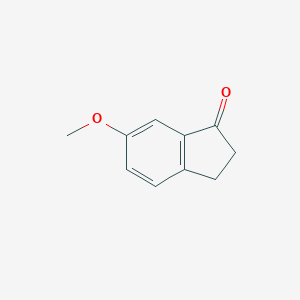

This compound is a specific indanone derivative that has attracted research interest. It is characterized by the presence of a methoxy (B1213986) group at the sixth position of the indanone ring. ontosight.aicymitquimica.com

The methoxy group (-OCH₃) is an electron-donating substituent. Its presence at the 6-position of the indanone ring influences the electronic distribution and, consequently, the chemical properties and reactivity of the compound. ontosight.aicymitquimica.comontosight.ai Studies have shown that the presence of a methoxy group can significantly affect the gas-phase enthalpy of formation of indanone derivatives. researchgate.netresearchgate.netmdpi.com For instance, the presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹, a considerably larger effect compared to a methyl group (around 35 kJ·mol⁻¹). researchgate.netresearchgate.netmdpi.com This highlights the significant electronic impact of the methoxy substituent on the indanone core.

Current research involving this compound explores its utility as a synthetic intermediate and its potential in various applications. It has been used as a starting material in the synthesis of other valuable compounds, such as 5-methoxyninhydrin, through efficient synthetic routes. tandfonline.com

Energetic studies involving this compound, alongside other substituted indanones, have been conducted using calorimetric techniques and computational methods to determine thermochemical properties like enthalpies of formation, combustion, and sublimation. researchgate.netresearchgate.netmdpi.com These studies contribute to a better understanding of the energy-structure relationships within this class of compounds. researchgate.netmdpi.com Computational approaches have also been employed to establish molecular structures and identify stable conformations of this compound. researchgate.net

While some sources mention potential biological activities for indanone derivatives in general, specific detailed research findings on the biological activity of this compound itself, beyond its use as a synthetic precursor or in energetic studies, are less extensively documented in the provided search results. However, the broader research on substituted indanones suggests potential areas of investigation for this compound, given that indanone derivatives have been explored for anticancer, antimicrobial, and anti-inflammatory effects, as well as enzyme inhibition. ontosight.aiontosight.aiontosight.ai

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGDLLGKMWVCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318971 | |

| Record name | 6-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-25-1 | |

| Record name | 6-Methoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13623-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Contemporary Approaches to 6-Methoxy-1-indanone Synthesis

The synthesis of indanones, including this compound, is a well-established area in organic chemistry, with various methods developed over the years. Contemporary approaches often focus on improving efficiency, regioselectivity, and utilizing milder or more environmentally friendly conditions. Key strategies include intramolecular Friedel-Crafts acylation, Nazarov cyclization, and transition-metal-catalyzed ring-closing reactions. d-nb.infothieme-connect.com The one-pot reaction of α,β-unsaturated carboxylic acids with benzene (B151609) derivatives using polyphosphoric acid (PPA) is also a frequently employed protocol. d-nb.info

Friedel-Crafts Acylation Strategies for Indanone Ring Formation

Friedel-Crafts acylation is a cornerstone reaction for constructing the indanone framework. thieme-connect.com This typically involves the reaction of an appropriately substituted acyl chloride or carboxylic acid derivative with an aromatic compound in the presence of a Lewis acid catalyst, leading to intramolecular cyclization and formation of the five-membered ring of the indanone structure. beilstein-journals.orglibretexts.org

Classical synthesis of this compound often employs anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst for the intramolecular Friedel-Crafts acylation. A representative procedure involves reacting 3-methoxyphenylacetyl chloride with AlCl₃ in a solvent like dichloromethane. Critical parameters in this method include catalyst loading and temperature control. Using excess AlCl₃ (>1.1 equiv) can lead to over-acylation, reducing the yield of the desired product. Maintaining reaction temperatures below 25°C is crucial to minimize dimerization side reactions. Dichloromethane is often preferred as a solvent over nitrobenzene (B124822) due to its effectiveness in minimizing tar formation.

Intramolecular Friedel-Crafts acylation using AlCl₃ has been reported for the synthesis of various indanones from corresponding acid chlorides. beilstein-journals.orgnih.gov For example, the cyclization of 3-arylpropionic acid derivatives, after conversion to the corresponding acyl chloride with thionyl chloride, can yield 1-indanones. beilstein-journals.orgnih.gov

Beyond the classical AlCl₃ catalyst, modified catalytic systems have been explored for the synthesis of indanones via Friedel-Crafts acylation, often seeking milder or more efficient conditions. While FeCl₃ and Bi(OTf)₃ have been investigated as greener alternatives in Friedel-Crafts type reactions, their direct application specifically for the synthesis of this compound via intramolecular acylation is less extensively documented in the provided search results compared to AlCl₃ or PPA.

However, related studies on indanone synthesis and Friedel-Crafts reactions in general provide some context. FeCl₃ is a known Lewis acid catalyst for Friedel-Crafts acylations. masterorganicchemistry.com Bismuth(III) triflate (Bi(OTf)₃) has also been explored as a catalyst in various organic transformations, including some cyclization reactions. umich.edu One study mentions Bi(OTf)₃ being explored as a catalyst for a different type of cyclization reaction, but it was found to be inefficient for the desired transformation in that specific case, resulting in the re-isolation of the starting material. umich.edu Another study on Beckmann rearrangements of indanone oxime derivatives mentions AlCl₃ as an effective Lewis acid compared to common acids like polyphosphoric acid and sulfuric acid, and also lists FeCl₃ as a catalyst used for Beckmann rearrangement. researchgate.net

While the search results confirm that FeCl₃ and Bi(OTf)₃ are explored in the context of related organic reactions and as potential Lewis acid catalysts, specific detailed procedures or comparative data for their use in the direct intramolecular Friedel-Crafts acylation yielding this compound were not prominently found. Research in this area may be ongoing or reported in other literature.

Regioselective control is a critical aspect of Friedel-Crafts acylation, particularly when dealing with substituted aromatic rings like those involved in the synthesis of this compound. The presence and position of substituents significantly influence where the acylation will occur. libretexts.org

The concentration, or more precisely, the degree of hydrolysis or P₂O₅ content, of polyphosphoric acid (PPA) has a crucial effect on the regioselectivity of PPA-mediated synthesis of indanones. d-nb.infothieme-connect.com It has been found that the regioselectivity can be switched by employing PPA with either a high or low content of P₂O₅. d-nb.infothieme-connect.com

PPA with a low P₂O₅ content tends to promote the formation of the indanone isomer where the electron-donating group is meta to the carbonyl functionality. d-nb.info Conversely, PPA with a high P₂O₅ content favors the formation of the indanone with the electron-donating group ortho or para to the carbonyl functionality. d-nb.info

For the synthesis of indanones with a methoxy (B1213986) group, PPA with 83% P₂O₅ content has been shown to promote the formation of the isomer with the methoxy group at the 5-position, while PPA with 76% P₂O₅ content promotes the formation of the isomer with the methoxy substituent at the 6-position. d-nb.info This demonstrates that adjusting the PPA concentration is a viable strategy for controlling the regioselectivity in the synthesis of methoxy-substituted indanones. d-nb.info

Data illustrating the effect of PPA concentration on regioselectivity in indanone synthesis:

| PPA Concentration (% P₂O₅) | Preferred Methoxy Position in Indanone Product |

| 76 | 6-position |

| 83 | 5-position |

This effect is consistent across various substrates, although the degree of influence can vary. d-nb.info

The methoxy group (-OCH₃) is an activating and ortho, para-directing substituent in electrophilic aromatic substitution reactions, including Friedel-Crafts acylation. libretexts.org This directing effect is due to the ability of the oxygen atom to donate electron density into the aromatic ring through resonance, increasing electron density at the ortho and para positions. libretexts.org This increased electron density stabilizes the arenium ion intermediate that forms when the electrophile attacks these positions, leading to faster reaction rates at the ortho and para carbons compared to the meta position. libretexts.org

In the context of intramolecular Friedel-Crafts acylation for indanone formation, the methoxy group on the aromatic precursor influences the regioselectivity of ring closure. The cyclization is directed to the positions ortho or para to the methoxy group on the same ring. For this compound synthesis, the methoxy group at the 6-position directs the intramolecular acylation to the adjacent carbons, leading to the formation of the five-membered ring at the correct position to yield the 1-indanone (B140024) structure with the methoxy group at position 6. The synthetic utility of the methoxy group's directing effects is also evident in subsequent regioselective functionalization reactions of this compound, such as nitration, which can yield 5-nitro-6-methoxy-1-indanone.

Influence of Polyphosphoric Acid Concentration on Regioselectivity

Nickel-Catalyzed Reductive Cyclization

Metal-Free Synthetic Methodologies

The development of metal-free synthetic methods for constructing indanone scaffolds is an active area of research, driven by the desire for more environmentally benign and cost-effective processes. While many traditional methods for indanone synthesis, such as Friedel-Crafts acylation, often employ Lewis acid catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which are metal-based , alternative metal-free approaches have emerged.

One metal-free method for the synthesis of indanones involves the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) derivatives. rsc.org This approach utilizes L-proline as an organocatalyst under metal- and additive-free conditions, offering a greener synthetic pathway compared to transition-metal-catalyzed methods. rsc.orgrsc.org Another metal-free strategy involves a three-component radical cyclization/haloazidation of enynones, employing trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the azide source and N-halosuccinimides (NIS, NBS, or NCS) as the halogen source. nih.gov This method allows for the synthesis of functionalized 1-indanones through a sequence involving radical addition, 5-exo-dig cyclization, and radical coupling. nih.gov

Non-Conventional Synthesis Techniques

Non-conventional synthesis techniques, such as microwave irradiation and high-intensity ultrasound, have been explored to improve the efficiency and reduce the reaction times of indanone synthesis. These methods offer potential advantages in terms of energy consumption and reaction kinetics compared to conventional heating. mdpi.comsacredheart.edu

High-Intensity Ultrasound Applications

High-intensity ultrasound is another non-conventional technique that has been applied to the synthesis of 1-indanone derivatives. mdpi.comnih.govresearchgate.net Similar to microwave irradiation, ultrasound can enhance reaction rates and potentially lead to improved yields in processes such as the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. mdpi.comresearchgate.netlookchem.com Research has explored the use of ultrasound alongside microwave irradiation and high-pressure conditions for the development of greener synthesis methods for 1-indanone derivatives. mdpi.comresearchgate.netresearchgate.net

Utilization of this compound as a Key Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of various complex organic molecules, particularly those with potential pharmaceutical applications. cymitquimica.com Its reactivity, influenced by the electron-donating methoxy group , makes it a versatile starting material for diverse chemical transformations.

Precursor for Nitro- and Amino-Substituted Derivatives

This compound is a key precursor for the synthesis of nitro- and amino-substituted indanone derivatives. Nitration of this compound, typically using a mixture of nitric and sulfuric acids, can yield nitro isomers such as 6-methoxy-5-nitro-1-indanone and 6-methoxy-7-nitro-1-indanone. nih.gov 6-Methoxy-5-nitro-1-indanone, for instance, is obtained as a yellow solid with a melting point of 174°C and serves as a precursor for amino derivatives like 5-amino-6-methoxy-1-indanone. nih.gov These amino derivatives have potential applications in various fields, including dye and polymer chemistry. The position of the nitro group significantly affects the electronic properties and subsequent reactivity of these derivatives.

Building Block for Conformationally Constrained TRPV1 Antagonists

This compound has been utilized as a starting material in the synthesis of conformationally constrained Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. nih.gov TRPV1 antagonists have been investigated for their potential therapeutic properties, particularly in pain management. researchgate.netgoogle.comuni-regensburg.de The synthesis of these antagonists often involves using this compound to construct bicyclic frameworks, such as indan (B1671822) templates, which are incorporated into the final drug candidates. nih.gov For example, this compound has been used in synthetic strategies to prepare methoxy-substituted analogues of known TRPV1 antagonists. nih.gov The transformation typically involves converting this compound into corresponding amines, often via oxime intermediates, which are then coupled with other molecular fragments to form the final antagonist structure. nih.govgoogle.com

Intermediate in Total Synthesis of Complex Natural Products

This compound serves as a key intermediate in the total synthesis of various complex natural products, particularly those containing an indanone core or related structures. Its versatile reactivity allows for its transformation into more complex molecular scaffolds.

This compound, or related indanone structures, has been utilized as a starting material or intermediate in the total synthesis of prezizane-type sesquiterpenes like agarozizanol B. researchgate.netd-nb.info One approach involves starting from a readily available 1-indanone with a tethered olefin, which undergoes a photochemical cascade reaction to assemble a strained tetracyclic skeleton containing the carbon atoms of the sesquiterpene with the correct relative configuration. researchgate.netd-nb.info The conversion to the tricyclic prezizane skeleton is achieved through a strategic cyclopropane (B1198618) bond cleavage. researchgate.net Prior to this cleavage, an adaptation of the oxidation state is required, which can be combined with a reductive resolution step. researchgate.net

Dimethylated indanone derivatives, structurally related to this compound, have been employed as a key intermediate in the total synthesis of the phenolic sesquiterpene onitin. researchgate.netresearchgate.net A successful synthesis route involves a Suzuki–Miyaura cross-coupling reaction of an aryl bromide to introduce a vinyl side chain, followed by formyl selective Wacker oxidation to generate an aldehyde. researchgate.netresearchgate.net The target aldehyde can also be obtained via an acid-catalyzed pinacol (B44631)–pinacolone-type rearrangement of an epoxide, which is generated from the oxidation of a styrene (B11656) derivative. researchgate.netresearchgate.net Demethylation of the aldehyde followed by chemoselective reduction furnishes onitin. researchgate.netresearchgate.net

Synthesis of Agarozizanol B

Chemical Reactivity and Derivatization of this compound

This compound undergoes various chemical reactions, influenced by the presence of the ketone carbonyl and the electron-donating methoxy group.

This compound can be oxidized. For instance, it can be oxidized to form this compound-2-carboxylic acid using oxidizing agents such as potassium permanganate (B83412) in an acidic medium.

Reduction of the carbonyl group in this compound can yield 6-methoxyindan-1-ol. This transformation can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride in an alcohol solvent, or with alkali metals in the presence of alcohols.

Aldol-Type Reactions for Functionalized Indene (B144670) Synthesis

Aldol (B89426) condensation reactions are fundamental carbon-carbon bond forming reactions in organic chemistry. They involve the reaction of an enol or enolate with a carbonyl compound to form a -hydroxy carbonyl compound, which can then undergo dehydration to yield an -unsaturated carbonyl compound. This methodology is applicable to indanone systems, including this compound, for the synthesis of functionalized indenes or related structures.

The reaction of 1-indanones with aromatic aldehydes via aldol condensation is a common route to synthesize 2-benzylidene-1-indanone (B110557) derivatives nih.govrsc.org. This typically involves using an acid or base catalyst in a solvent such as ethanol (B145695) nih.gov. For instance, the synthesis of 2-benzylidene-1-indanone derivatives has been achieved through Claisen-Schmidt condensation, a type of crossed aldol condensation, between substituted 1-indanones and benzaldehydes in the presence of ethanolic sodium hydroxide (B78521) nih.gov.

While direct examples specifically detailing the Aldol reaction of this compound to synthesize functionalized indenes were not extensively found, research on related indanone derivatives provides insights into the general applicability of this method. For example, 6-hydroxy-1-indanone (B1631100) undergoes Aldol condensation with hydroxy-benzaldehydes catalyzed by hydrochloric acid gas nih.gov. Similarly, 2,3-dihydro-5,6-dimethoxy-1-indanone has been used in crossed aldol condensation with ferrocenecarboxaldehyde followed by dehydration to synthesize a functionalized indanone derivative researchgate.net.

Aldol-type reactions can also be involved in more complex annulation strategies starting from indanone derivatives. An intramolecular Aldol condensation step can be crucial in forming spiroindanone structures scispace.com. Furthermore, cascade reactions involving intramolecular aldolization have been developed for the synthesis of indanones and indenones from appropriate precursors acs.orgresearchgate.net.

The functionalized indenes or indanone derivatives obtained through Aldol-type reactions can possess diverse substitution patterns, depending on the choice of the indanone derivative and the carbonyl coupling partner. These products are often valuable intermediates in the synthesis of biologically active compounds nih.govrsc.org.

Suzuki Coupling Reactions for Substituted Indanones

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed reaction widely used for forming carbon-carbon bonds between an aryl or vinyl halide (or pseudohalide) and an aryl or vinyl boronic acid (or ester) researchgate.netresearchgate.netrsc.org. This methodology is applicable to the synthesis of substituted indanones by coupling appropriately functionalized indanone precursors with organoboron compounds.

Research has demonstrated the utility of the Suzuki-Miyaura cross-coupling reaction in synthesizing substituted indanone derivatives. For example, 5-bromo-1-indanone (B130187) has been successfully coupled with various phenylboronic acids, including 4-methoxyphenylboronic acid, using palladium catalysis (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system like toluene (B28343) to afford 5-aryl-1-indanone derivatives in high yields researchgate.netresearchgate.net. This indicates that a methoxy substituent on the arylboronic acid is compatible with this reaction, suggesting potential for introducing a methoxy group onto an indanone core via Suzuki coupling if the appropriate bromo- or other halide-substituted indanone is used.

Another approach involves a sequential Suzuki coupling/acid-promoted cyclization process to synthesize indanone derivatives. This method can start from 2-bromobenzaldehydes and pinacol boronate, utilizing a palladium catalyst rsc.orgresearchgate.net.

While direct examples of this compound undergoing a Suzuki coupling at a different position were not prominently found, the successful Suzuki coupling of bromo-substituted indanones researchgate.netresearchgate.net and the synthesis of methoxy-substituted indanones via Suzuki coupling followed by cyclization rsc.orgresearchgate.net highlight the relevance of this reaction to the synthesis of methoxy-substituted indanone frameworks. The Suzuki coupling reaction offers a versatile route to introduce various aryl or vinyl substituents onto the indanone core, providing access to a wide range of substituted indanones with potential applications researchgate.netresearchgate.netchinesechemsoc.org.

The reaction conditions for Suzuki coupling typically involve a palladium catalyst, a base, and a solvent, often under inert atmosphere. The specific catalyst and base can be optimized depending on the substrates to achieve high yields and selectivity researchgate.netresearchgate.netrsc.org.

Computational Chemistry and Energetic Studies

Quantum Chemical Calculations

Methoxy (B1213986) Group Contributions to Enthalpy

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental concept in understanding a molecule's reactivity and electronic properties. The energies and spatial distributions of the HOMO and LUMO provide information about a molecule's chemical stability, kinetic stability, polarizability, chemical hardness and softness, aromaticity, and electronegativity. The interaction between the HOMO of one molecule and the LUMO of another is crucial in predicting the outcome of chemical reactions. For indanone derivatives, FMO analysis is conducted to gain a better understanding of their chemical behavior and various quantum chemical parameters.

Predictive Thermodynamic Modeling

Predictive thermodynamic modeling involves determining and estimating thermodynamic properties such as enthalpies of formation, combustion, and sublimation. These properties are essential for understanding the energy balance of chemical reactions and processes involving the compound. Experimental techniques, such as static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry, are used to determine properties like the enthalpy of combustion and sublimation. Computational methods, often high-level ab initio calculations, are also employed to calculate gas-phase standard molar enthalpies of formation.

Studies on 6-Methoxy-1-indanone and related indanone derivatives have utilized both experimental and computational approaches for energetic characterization. For this compound, the gas-phase enthalpy of formation determined computationally at the G3(MP2)//B3LYP level has shown alignment with experimental data, validating the use of this computational level in predictive thermodynamic models for this class of compounds. The energetic effects associated with the presence of a methoxy group on the indanone core have been analyzed, showing a significant contribution to the decrease in the gas-phase enthalpy of formation compared to the unsubstituted indanone. This energetic data is valuable for developing schemes to predict the properties of related compounds and can support modeling studies.

Table 1 presents a summary of experimental and computed gas-phase enthalpies of formation for select indanones, highlighting the data available for this compound in the context of related structures.

| Compound | Experimental ΔfH°(g) (kJ·mol⁻¹) | Computed ΔfH°(g) (kJ·mol⁻¹) (G3(MP2)//B3LYP) |

| This compound | -275.2 ± 2.1 | -275.2 ± 2.1 |

| 1-Indanone (B140024) | -94.4 ± 4.2 | |

| 5,6-Dimethoxy-1-indanone (B192829) | -344.9 ± 2.5* | |

| 4-Methoxy-1-indanone | -219.1 ± 3.3 | |

| 5-Methoxy-1-indanone | -220.3 ± 3.3 | |

| 2-Methyl-1-indanone | -94.4 ± 4.2 | |

| 3-Methyl-1-indanone | -94.3 ± 4.2 |

*Note: The computed value for 5,6-Dimethoxy-1-indanone is marked with an asterisk in source , potentially indicating it is a predicted value or from a specific calculation.

Lipophilicity and Solubility Predictions

Lipophilicity and solubility are critical physicochemical properties influencing a compound's behavior in various environments, including biological systems and chemical processes. Lipophilicity is often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (log P or log D). Solubility refers to the maximum amount of solute that can dissolve in a given solvent at a specific temperature.

For this compound and its derivatives, studies have investigated their lipophilicity and solubility using both experimental and computational methods. Experimental lipophilicity values, such as log kw (B13871080) determined by HPLC, have been reported for this compound. Theoretical predictions, such as XLogP, are also available.

Research indicates that methoxylated indanone derivatives, including this compound, can be very insoluble in water despite theoretical predictions suggesting relatively low lipophilicity. For example, the experimental log kw value for this compound was found to be 2.03, indicating it is slightly more hydrophobic than the unsubstituted indanone (log kw = 1.95). However, the introduction of methoxy groups can significantly impact water solubility, and in some cases, solubility predictions based solely on lipophilicity calculations may not be entirely reliable, necessitating more thorough characterization. Computational models like COSMO-RS can be used for predicting thermodynamic properties, including activity coefficients and solubilities.

Table 2 presents predicted XLogP values for this compound and related indanones.

| Compound | Predicted XLogP |

| This compound | 1.6 |

| 1-Indanone | 1.77 |

| 5-Methoxy-1-indanone | 1.6 |

| 5,6-Dimethoxy-1-indanone | 1.6 |

| 2-Methyl-1-indanone | 2.2 |

| 4-Methoxy-1-indanone | 1.6 |

Biological Activity and Medicinal Chemistry Applications

Broad Spectrum Pharmacological Properties of Indanone Derivatives

Indanone derivatives are recognized as important bioactive molecules possessing diverse biological activities. rjptonline.orgresearchgate.netresearchgate.net The indanone moiety is present in several natural compounds and serves as a valuable scaffold in medicinal chemistry. researchgate.netresearchgate.net Indanones and their derivatives have been studied for a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, antiviral, anticholinergic, dopaminergic, anticancer, and antimalarial activities. rjptonline.orgresearchgate.netresearchgate.netbeilstein-journals.orgnih.gov They have also been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, and as insecticides, fungicides, and herbicides. beilstein-journals.orgnih.govnih.gov The successful development of the indanone-derived drug donepezil (B133215) for Alzheimer's disease has further highlighted the significance of this scaffold in drug discovery. nih.govnih.gov

Specific Biological Activities of 6-Methoxy-1-indanone and Its Derivatives

Research indicates that this compound and its derivatives exhibit significant biological activity. These compounds have been investigated for their potential as antiviral and antibacterial agents. Specific derivatives of 1-indanones, including those with a methoxy (B1213986) group, have demonstrated efficacy against various viral strains and bacteria, positioning them as candidates for the development of drugs aimed at treating infections. beilstein-journals.org

Anticancer Activity

The indanone scaffold, including this compound and its derivatives, has been investigated for its anticancer properties. nih.govresearchgate.net Studies have shown that indanone derivatives can exhibit significant anticancer effects. researchgate.net

Inhibition of Cancer Cell Proliferation

Indanone derivatives, including those structurally related to this compound, have been shown to inhibit cancer cell proliferation. researchgate.net This inhibition can occur through various mechanisms.

Modulation of Apoptosis and Cell Cycle Arrest

Studies focusing on indanone derivatives have found that they can inhibit cancer cell proliferation through mechanisms involving the modulation of apoptosis (programmed cell death) and induction of cell cycle arrest. nih.govsci-hub.stsmolecule.com For instance, one indanone derivative was observed to induce apoptosis by inhibiting the G2/M phase of the cell cycle. nih.govsci-hub.st Another study showed that a specific indanone derivative significantly induced cell cycle arrest at the G2 and M phases in MDA-MB-231 breast cancer cells and increased the population of cells in both early and late stages of apoptosis. researchgate.net

Studies Against Specific Cancer Cell Lines (e.g., IC₅₀ values)

Several studies have evaluated the anticancer activity of indanone derivatives against various human cancer cell lines, reporting IC₅₀ values to quantify their potency. Gallic acid-based indanone derivatives have demonstrated potent anticancer activity against various human cancer cell lines. researchgate.netnih.gov For example, one gallic acid-based indanone derivative (compound 10) showed potent anticancer activity against the MCF-7 hormone-dependent breast cancer cell line with an IC₅₀ of 2.2 µM. researchgate.netnih.gov This compound showed no toxicity to human erythrocytes at higher concentrations. researchgate.netnih.gov

Benzylideneindanone derivatives with 4,5,6-trimethoxyl substitution on the indanone moiety have displayed good anti-proliferative activities. rsc.org Specifically, compound 5a demonstrated potent inhibitory activity with GI₅₀ values ranging from 0.172 to 0.57 µM against five different cancer cell lines. rsc.org

Studies on 3-arylindanone analogues have also reported antiproliferative activities against cancer cell lines such as HeLa (human cervical carcinoma), A2780 (human ovarian cancer), and HCT 116 (human colorectal cancer). nih.gov Many of these compounds exhibited moderate antiproliferative activities with IC₅₀ values varying from 0.24 to 23.9 µM. nih.gov Some compounds showed better anti-proliferation against the HCT 116 cell line compared to HeLa and A2780. nih.gov Notably, several compounds had IC₅₀ values below 13.01 µM, indicating higher potency than 5-FU. nih.gov Four analogues (9a, 9b, 9j, and 9k) displayed sub-micromolar anti-proliferative activities (IC₅₀ < 1 µM). nih.gov The enantiomerically pure (R)-9k exhibited sub-micromolar potency against the tested colorectal cancer cell lines, with IC₅₀ values of 0.37 µM for HeLa, 0.51 µM for A2780, and 0.24 µM for HCT 116. nih.gov

Indenopyrazoles synthesized from indanones have also been tested for antiproliferative activity. acs.org Compound 2, containing a methoxy group at the R¹ position, showed potent antiproliferative activity against human cancer cell lines with IC₅₀ values ranging from 8.9 to 35.6 nM. acs.org

Interactive table: IC₅₀ values of selected indanone derivatives against various cancer cell lines.

| Compound (Reference) | Cancer Cell Line | IC₅₀ (µM) |

| Gallic acid-based indanone derivative (Compound 10) researchgate.netnih.gov | MCF-7 (Breast) | 2.2 |

| Benzylideneindanone derivative (Compound 5a) rsc.org | Various (5 lines) | 0.172 - 0.57 (GI₅₀) |

| 3-arylindanone analogue (Compound 9k) nih.gov | HeLa (Cervical) | 0.37 |

| 3-arylindanone analogue (Compound 9k) nih.gov | A2780 (Ovarian) | 0.51 |

| 3-arylindanone analogue (Compound 9k) nih.gov | HCT 116 (Colorectal) | 0.24 |

| Indenopyrazole (Compound 2) acs.org | Human cancer cell lines | 0.0089 - 0.0356 (nM) |

Antimicrobial Activity

Indanone derivatives, including those related to this compound, have been evaluated for their antimicrobial properties and have shown activity against a range of bacteria and fungi. rjptonline.orgresearchgate.netnih.govnih.govacharyainstitutes.injocpr.com Naturally occurring 1-indanone (B140024) derivatives, known as pterosins, have demonstrated antimicrobial activity. jocpr.com

Studies have shown that indanone derivatives can strongly inhibit the growth of Gram-positive bacteria. nih.gov The introduction of electron-withdrawing groups or hydroxyl groups can be beneficial for antimicrobial activity. nih.gov Some indanone acetic acid derivatives have shown better antimicrobial activity against Gram-positive and Gram-negative bacteria compared to other synthesized compounds. jocpr.com

Specific indanone derivatives have exhibited moderate to excellent antibacterial and antifungal activities against pathogenic microorganisms. researchgate.net Minimum inhibitory concentration (MIC) values for these compounds have been reported, ranging between 1.56 and 100 µg/mL. researchgate.net Some compounds have shown antifungal activities superior to reference drugs like fluconazole. researchgate.net Derivatives of isoxazole (B147169) fused indanones have also been synthesized and evaluated for antimicrobial activities, with some compounds showing good antibacterial and antifungal activity at specific concentrations. acharyainstitutes.in

Antibacterial Properties (Gram-positive and Gram-negative bacteria)

Research on substituted indanone acetic acid derivatives has indicated promising antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Salmonella typhi. rjptonline.org Specifically, a derivative featuring a para-fluorophenyl substitution on the indanone acetic acid scaffold exhibited notable potency against these bacterial cultures. rjptonline.org Additionally, studies on isoxazole fused indanones have reported moderate antimicrobial activity for some compounds within this class. researchgate.netsci-hub.ru While these findings highlight the potential of indanone-based structures as antibacterial agents, specific detailed data on the direct antibacterial activity of this compound itself is less extensively documented in the provided information, with the focus being more on substituted derivatives.

Antifungal Properties

The indanone class of compounds is also associated with potential antifungal properties. ontosight.aiacs.orgresearchgate.netnih.govontosight.aisci-hub.ru Investigations into substituted indanone acetic acid derivatives have shown varying degrees of antifungal activity against fungal strains such as Candida albicans and Aspergillus niger. rjptonline.org Notably, an ortho-methoxyphenyl derivative of indanone acetic acid demonstrated superior antifungal activity compared to a derivative with an ortho-methylphenyl substitution. rjptonline.org Natural indanone skeletons have also been found to exhibit antifungal activities. acs.org As with antibacterial properties, the detailed antifungal activity specifically attributed to this compound is not explicitly detailed in the provided search results, with the reported data focusing on related derivatives.

Antiviral Properties

Indanone derivatives have been recognized for their significant antiviral potential. acs.orgnih.gov Research, particularly on thiosemicarbazone derivatives of 1-indanone, has demonstrated activity against a range of viruses. nih.govconicet.gov.arasm.orgchemfaces.comconicet.gov.arfrontiersin.org

The thiosemicarbazone derived from 5,6-dimethoxy-1-indanone (B192829) (referred to as TSC in some studies), a related indanone structure, has been characterized for its inhibitory effects against Bovine Viral Diarrhea Virus (BVDV) infection and replication. nih.govconicet.gov.arasm.org Furthermore, 1-indanone thiosemicarbazones and their inclusion complexes have shown activity against the Hepatitis C Virus (HCV) in cell culture systems. chemfaces.com

Inhibition of Viral Replication Mechanisms

Studies on the thiosemicarbazone derived from 5,6-dimethoxy-1-indanone (TSC) have elucidated its mechanism of antiviral action against BVDV. This compound inhibits viral replication by interfering with viral RNA synthesis and the activity of BVDV replication complexes (RCs). nih.govasm.org TSC acts as a non-nucleoside inhibitor (NNI) of the BVDV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.govconicet.gov.arfrontiersin.org Molecular docking studies suggest that the indane ring of 5,6-dimethoxy-1-indanone TSC interacts closely with specific residues within the fingers domain of the BVDV RdRp. nih.gov The development of resistance to 5,6-dimethoxy-1-indanone TSC in BVDV mutants has been linked to mutations in the viral RdRp, such as N264D and A392E, which impact the compound's interaction with the enzyme. nih.govconicet.gov.ar For HCV, the mechanism of action of 1-indanone thiosemicarbazones is believed to involve the inhibition of viral non-structural proteins, which would include the RdRp (NS5B). chemfaces.com

Interference with Viral RNA Synthesis (e.g., Hepatitis C)

The inhibition of BVDV RNA synthesis by 5,6-dimethoxy-1-indanone TSC highlights its interference with the core process of viral replication. nih.govasm.org As a non-nucleoside inhibitor of BVDV RdRp, its activity is directly related to disrupting the enzyme responsible for synthesizing viral RNA. nih.govconicet.gov.arfrontiersin.org Given that BVDV is often used as a surrogate model for HCV due to similarities in their replication mechanisms, the activity of 5,6-dimethoxy-1-indanone TSC against BVDV RdRp suggests its potential for evaluation against HCV. nih.gov Direct studies on 1-indanone thiosemicarbazones, including 5,6-dimethoxy-1-indanone TSC, have confirmed their ability to potently suppress HCV replication in cell lines. chemfaces.com This suppression is likely achieved through the inhibition of viral non-structural proteins, which are essential for RNA synthesis. chemfaces.com

Anti-inflammatory Effects

Indanone derivatives are known to possess anti-inflammatory properties. ontosight.aiacs.orgresearchgate.netnih.govontosight.aisci-hub.runih.govwho.int Research into various substituted indanones, including 2-benzylidene-1-indanone (B110557) derivatives with methoxy substitutions, has demonstrated their potential as anti-inflammatory agents, partly through the modulation of pro-inflammatory mediators. nih.govresearchgate.net Some studies have reported that certain thiosemicarbazone derivatives of 1-indanone exhibit significant anti-inflammatory activity, in some cases showing greater potency than standard anti-inflammatory drugs like ibuprofen. who.int Other indanone derivatives have shown good to moderate anti-inflammatory effects when compared to indomethacin. researchgate.netsci-hub.ru

Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)

A key aspect of the anti-inflammatory activity of certain indanone derivatives involves the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.netmdpi.comresearchgate.netcolab.ws Studies on 2-benzylidene-1-indanone derivatives have evaluated their capacity to reduce the expression or release of IL-6 and TNF-α induced by inflammatory stimuli like lipopolysaccharide (LPS) in macrophages. nih.gov For instance, compound 4a, a 2-benzylidene-1-indanone derivative featuring a 4'-methoxy group on the benzylidene ring, demonstrated inhibitory potency against both IL-6 and TNF-α comparable to a standard compound (XAN). nih.gov Another derivative (compound 4d) with 4-hydroxy and 3-methoxy groups also showed potent inhibitory effects on LPS-induced IL-6 and TNF-α expression. nih.gov A benzylindanocine derivative has also been reported to exhibit anti-inflammatory activity through the down-regulation of IL-6 and TNF-α. researchgate.net The mechanism underlying the inhibition of these cytokines can involve the modulation of crucial signaling pathways such as NF-κB/MAPK. nih.gov

Below is a table summarizing some research findings on the inhibition of IL-6 and TNF-α by select indanone derivatives:

| Compound Type | Substitution Pattern | Stimulus | Cell Line/Model | Effect on IL-6 (% Inhibition) | Effect on TNF-α (% Inhibition) | Source |

| 2-benzylidene-1-indanone | 4'-methoxy | LPS | Murine primary macrophages | 61.61 | 48.6 | nih.gov |

| 2-benzylidene-1-indanone | 4-hydroxy, 3-methoxy (on benzylidene) | LPS | Murine primary macrophages | Potent effect | Potent effect | nih.gov |

| Benzylindanocine derivative | Not specified in detail | Not specified | Not specified | Down-regulation | Down-regulation | researchgate.net |

| Nitrogen-containing benzophenone (B1666685) analogue | Not specified in detail | Not specified | Not specified | 81-89% (at 10 µM) | 20-100% (at 10 µM) | researchgate.net |

| Nitrogen-containing benzophenone analogue | Compound 20e (Not specified in detail) | Not specified | CCK-8 cells | 97% (at 10 µM), 47% (at 1 µM) | 54% (at 10 µM) | researchgate.net |

Note: The specific structure of the indanone derivatives, other than the general description or substitution pattern provided in the source snippets, is not detailed in this table.

Modulation of NADPH Oxidase

Research indicates that certain indanone derivatives can modulate NADPH oxidase activity. For instance, a novel synthetic chalcone (B49325) compound, (E)-1-(4-hydroxyphenyl)-3-(2-(trifluoromethoxy)phenyl)prop-2-en-1-one (YJI-7), which is structurally related to indanones as chalcones are precursors to indanones, was shown to suppress lipopolysaccharide (LPS)-stimulated reactive oxygen species (ROS) production via modulation of NADPH oxidase in macrophages. researchgate.netresearchgate.net Another study on a resveratrol (B1683913) analog, (R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydro-1H-indanone [(R)-TML104], which contains an indanone core, demonstrated that it regulated NOX4 expression, a subunit of NADPH oxidase, by modulating NF-κB activation. frontiersin.org This suggests that the indanone scaffold, including methoxy-substituted variants, can be involved in modulating NADPH oxidase activity, impacting oxidative stress pathways. researchgate.netfrontiersin.org

Neurological Applications

This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. biosynth.com Derivatives of indanone have garnered interest in medicinal chemistry due to their potential therapeutic applications in neurological disorders. nordmann.global

Potential in Treating Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The indanone scaffold, including methoxy-substituted derivatives, is considered promising for the discovery of new drugs against neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD). researchgate.net Alzheimer's disease is characterized by progressive memory loss and neurodegeneration. researchgate.net Research shows that certain indanone derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial for managing AD symptoms. Novel 1-indanone derivatives have been synthesized as potential multi-functional drugs for AD treatment. beilstein-journals.orgnih.gov A series of 6-methoxy indanone derivatives were synthesized and evaluated as potential probes for β-amyloid plaque imaging in AD. nih.gov Some of these derivatives displayed significant binding abilities to β-amyloid aggregates and brain homogenates of AD patients in in vitro binding assays. nih.gov For example, derivative 5j showed high binding affinities with a Kᵢ of 5.82 ± 0.19 nM for β-amyloid aggregates and 18.96 ± 0.28 nM for brain homogenates of AD patients. nih.gov

Cholinesterase Inhibition (AChE and BuChE)

Inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy for the symptomatic treatment of Alzheimer's disease. nih.gov Research has indicated that this compound derivatives can act as potent inhibitors of these enzymes. nih.govsigmaaldrich.com Studies on synthesized compounds based on the indanone framework have shown promising inhibitory activities against AChE, with some derivatives exhibiting IC₅₀ values in the nanomolar range. For instance, specific arylidene indanone derivatives have demonstrated good inhibitory activity against AChE. beilstein-journals.orgnih.gov Compounds 26d and 26i, which are 1-indanone derivatives, showed IC₅₀ values of 14.8 nM and 18.6 nM, respectively, against AChE. beilstein-journals.orgnih.gov Another study highlighted that a methoxy group at the 6-position of the indanone scaffold contributed to potent AChE inhibition through hydrophobic interaction. rsc.org Some indanone derivatives have shown better inhibition of AChE compared to standard drugs like donepezil. researchgate.net

Inhibition of Amyloid Beta (Aβ) Self-Assembly

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease pathology. researchgate.net Inhibition of Aβ self-assembly is another therapeutic strategy for AD. beilstein-journals.orgnih.gov Studies have shown that certain indanone derivatives, in addition to their cholinesterase inhibitory activity, can also remarkably inhibit Aβ aggregation. beilstein-journals.orgnih.govresearchgate.net For example, the same 1-indanone derivatives (compounds 26d and 26i) that showed potent AChE inhibition also demonstrated significant inhibition of Aβ aggregation. beilstein-journals.orgnih.gov Some arylidene indanone derivatives have been noted for their inhibition of Aβ aggregation. rsc.org Additionally, some tacrine-benzothiazine analogs, which incorporate features related to cholinesterase inhibitors, have shown self-mediated Aβ₄₂ aggregation inhibition. heraldopenaccess.us

Ligands for Misfolded α-Synuclein Aggregates

Misfolded alpha-synuclein (B15492655) (α-syn) aggregates are characteristic features of Parkinson's disease and other synucleinopathies. nih.govacs.orgnih.gov The development of ligands that bind to α-syn fibrils is important for both understanding the pathology and developing diagnostic tools. nih.govacs.orgnih.gov 1-indanone and 1,3-indandione (B147059) derivatives have been investigated as ligands for misfolded α-synuclein aggregates. nih.govnih.govresearchgate.net These derivatives have shown desirable properties for the biological evaluation of α-synucleinopathies. nih.govnih.govresearchgate.net

Binding Affinity and Selectivity Studies

Structure-Activity Relationship (SAR) studies have been conducted on 1-indanone and 1,3-indandione derivatives to identify ligands with high affinity and selectivity for α-syn fibrils. nih.govnih.govresearchgate.netchemrxiv.org Results from fibril saturation binding experiments have shown that certain indanone derivatives bind to synthetic α-syn fibrils with high affinity. nih.govnih.govresearchgate.net For instance, two lead candidates, compounds 8 and 32 (specific indanone/indandione derivatives studied in the referenced paper, not this compound itself), were found to bind α-syn fibrils with binding constants (Kd) of 9.0 nM and 18.8 nM, respectively. nih.govnih.govresearchgate.net These compounds also exhibited selectivity of greater than 10 times for α-syn fibrils compared with amyloid-beta (Aβ) and tau fibrils. nih.govnih.govresearchgate.net The lead ligands were also shown to label all forms of α-syn on PD brain tissue sections, while only labeling the dense core of senile plaques in AD brain tissue. nih.govnih.govresearchgate.net This differential labeling was corroborated by ligand-antibody colocalization data. nih.govnih.govresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 334036 |

Data Tables

Based on the search results, here is a table summarizing some of the reported cholinesterase inhibition data for indanone derivatives:

| Compound (Derivative Type) | Target Enzyme | IC₅₀ Value | Reference |

| 1-Indanone Derivative 26d | AChE | 14.8 nM | beilstein-journals.orgnih.gov |

| 1-Indanone Derivative 26i | AChE | 18.6 nM | beilstein-journals.orgnih.gov |

| Indanone Derivative | AChE | Nanomolar range | |

| Indanone Derivative 6a (with piperidine (B6355638) group) | AChE | 0.0018 µM | researchgate.net |

Labeling of α-Synuclein Pathologies in Brain Tissue

Indanone derivatives have demonstrated potential as ligands for misfolded alpha-synuclein (α-syn) aggregates, which are characteristic of Parkinson's disease (PD) and other synucleinopathies. researchgate.netchemrxiv.orgnih.gov Studies have shown that certain 1-indanone derivatives possess desirable properties for the biological evaluation of α-synucleinopathies and can avidly label all forms of α-syn aggregates in confirmed PD brain tissue sections. researchgate.netchemrxiv.orgnih.govacs.org A large structure-activity relationship (SAR) study on indanones bearing diene linkers identified derivatives with high affinity and selectivity for α-syn fibrils compared to amyloid-beta (Aβ) and tau fibrils. acs.org For instance, a hydroxy derivative (compound 59 in one study) exhibited high-affinity binding to α-syn and selectively labeled Lewy pathology in PD brain sections. acs.org

Monoamine Oxidase B (MAO-B) Inhibition

Indanone derivatives have been investigated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine (B1211576). rsc.orgnih.gov Inhibition of MAO-B is a strategy for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. rsc.orgnih.gov Studies have shown that certain indanone derivatives, including arylidene indanones and masked chalcone derivatives, exhibit MAO-B inhibitory activity, often in the submicromolar range. rsc.orgnih.gov Research suggests that the position and nature of substituents on the indanone core and attached moieties significantly influence MAO-B inhibitory potency and selectivity. rsc.orgnih.govbeilstein-journals.org For example, C6-substituted 1-indanones have been reported as effective and selective MAO-B inhibitors, while C5-substituted counterparts were less effective. beilstein-journals.org Selective inhibition of MAO-B has been observed with specific indanone derivatives, with some studies highlighting the importance of particular substitution patterns, such as dihydroxyl substitution, for potent activity. rsc.org

Neuroprotective Properties

This compound and its derivatives have been explored for their potential neuroprotective effects. sci-hub.seeburon-organics.comnih.gov This property is often linked to their ability to modulate enzymes involved in neurological pathways or to interfere with processes implicated in neurodegeneration, such as protein aggregation. sci-hub.se Indane analogues, including the indanone scaffold, are considered useful frameworks for the development of neuroprotective molecules. eburon-organics.com Some indanone-chalcone hybrid compounds have demonstrated neuroprotective properties, including protection against Aβ1-42-induced toxicity. sci-hub.se Methoxy-substituted 2-benzylidene-1-indanone derivatives have also been mentioned in the context of neuroprotective properties. nih.gov

Antiplatelet Aggregation Activity

Derivatives of 1-indanone have shown antiplatelet aggregation activity. researchgate.netwho.intresearchgate.net Studies on thiosemicarbazone and thiazolylhydrazone derivatives of 1-indanone have revealed compounds with varying degrees of antiplatelet activity, with some exhibiting potency comparable to aspirin (B1665792) in inhibiting platelet aggregation induced by arachidonic acid. researchgate.netwho.intresearchgate.net Research into the antiplatelet activity of these derivatives suggests that the presence of electron-releasing substituents, such as hydroxyl, methoxy, and methyl groups, can lead to improved inhibitory effects against arachidonic acid-induced aggregation. researchgate.net

Here is a table summarizing some research findings on the antiplatelet aggregation activity of 1-indanone derivatives:

| Compound Type | Aggregation Inducer | IC50 Range (µM) | Standard (IC50 µM) | Reference |

| Thiazolyl hydrazone derivatives | Arachidonic Acid (AA) | 38.34 - 255.7 ± 4.1 | Aspirin (30.3 ± 2.6) | researchgate.netwho.intresearchgate.net |

| Selected Thiazolyl hydrazone (e.g., compound 11) | Arachidonic Acid (AA) | 38.60 ± 3.1 | Aspirin (30.3 ± 2.6) | researchgate.netwho.int |

Potential as α1-Adrenoceptor Antagonist

1-Indanone derivatives have been explored for their potential as alpha1-adrenoceptor (α1-AR) antagonists. science.gov α1-AR antagonists are a class of drugs used to treat conditions such as hypertension and benign prostatic hyperplasia. drugbank.comnih.gov Rational design and synthesis efforts have led to the identification of novel 1-indanone derivatives exhibiting α1-adrenoceptor antagonistic activities. science.gov Some of these compounds have shown comparable or even improved activity relative to established α1-AR antagonists like prazosin. science.gov This indicates the potential of the indanone scaffold in the development of new agents targeting α1-adrenoceptors.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on this compound and its derivatives to understand how structural modifications influence their biological activities. chemrxiv.orgnih.govacs.orgbeilstein-journals.orgsci-hub.senih.gov These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates. chemrxiv.orgnih.govacs.orgbeilstein-journals.orgsci-hub.senih.gov

Influence of Substituents on Biological Activity

The position and nature of substituents on the indanone core and any appended moieties significantly impact the biological activity of this compound derivatives. chemrxiv.orgbeilstein-journals.orgsci-hub.sefishersci.caontosight.ai

MAO-B Inhibition: The position of methoxy groups on the indanone core influences MAO-B inhibitory activity. C6-substituted 1-indanones have been reported as more effective and selective MAO-B inhibitors compared to their C5-substituted isomers. beilstein-journals.org For arylidene indanones, the presence and position of substituents on the arylidene ring also play a critical role in MAO-B inhibition and selectivity. rsc.orgnih.gov

α-Synuclein Binding: SAR studies on indanone derivatives as α-synuclein ligands have investigated the impact of various substituents on binding affinity and selectivity. chemrxiv.orgacs.org Modifications on the indanone scaffold and attached linkers or aromatic rings can significantly alter the binding interaction with α-synuclein fibrils. chemrxiv.orgacs.org

Antiplatelet Aggregation: For antiplatelet activity, derivatives with electron-releasing substituents on the 1-indanone scaffold have shown better inhibitory effects against arachidonic acid-induced platelet aggregation. researchgate.net

Anti-inflammatory Activity: SAR studies on 2-benzylidene-1-indanone derivatives have shown that the nature and position of substituents on both the indanone ring (Ring A) and the benzylidene ring (Ring B) affect anti-inflammatory potency. scienceopen.comnih.gov For example, the presence of methoxy and hydroxyl groups at specific positions on the benzylidene ring has been shown to be important for activity against pro-inflammatory cytokines like TNF-α and IL-6. scienceopen.comnih.gov

AChE Inhibition: In the context of acetylcholinesterase (AChE) inhibition, a biological activity explored for some indanone derivatives (though not a primary focus of this article based on the outline), the position of methoxy groups on the indanone core has been shown to influence activity. rsc.orgacs.org For instance, a methoxy group at the 6-position of an indanone derivative showed favorable hydrophobic interaction with the enzyme, contributing to potency. rsc.orgacs.org

The presence of methoxy and other substituents can influence various properties, including lipophilicity, which in turn affects the compound's ability to interact with biological targets and potentially cross biological membranes. rsc.orgontosight.ai

Rational Design of Indanone-Based Lead Compounds

The rational design of lead compounds often involves utilizing known scaffolds with established biological activity or favorable physicochemical properties. Indanone derivatives, including this compound, serve as versatile building blocks in the synthesis of various compounds with potential medicinal applications. For instance, this compound has been employed as a starting material in the synthesis of complex molecular structures, such as a tetrasubstituted aromatic core utilized in the catalytic asymmetric synthesis of specific compounds. researchgate.net This highlights its utility in constructing the core structures of potential drug candidates through controlled synthetic routes.

Furthermore, the indanone scaffold is present in ligands that are rationally designed for complexation with metals like platinum(II) and palladium(II) to explore their potential as therapeutic agents. researchgate.net The design process in this context involves synthesizing 1-indanone thiosemicarbazones, which can then coordinate with metal centers. researchgate.net The resulting metal complexes derived from 1-indanone thiosemicarbazones have been synthesized and evaluated for their biological activities, illustrating a rational approach to developing new drug candidates based on the indanone structure. researchgate.net Specifically, this compound-(N4-allylthiosemicarbazone) is an example of a synthesized compound in this class, serving as a ligand for metal complex formation. researchgate.net

Development of Multi-functional Drugs

The development of metal complexes from 1-indanone thiosemicarbazones, including derivatives of this compound, also falls under the umbrella of developing multi-functional agents. researchgate.net These complexes combine the properties of the organic ligand (derived from indanone) with the biological activities conferred by the coordinated metal center (platinum or palladium), resulting in compounds with distinct pharmacological profiles compared to the free ligand or the metal salt alone. researchgate.net

Therapeutic Potential and Drug Development

Research indicates that indanone-based compounds, including those structurally related to this compound, hold therapeutic potential, particularly in the context of antileukemic agents and potentially in addressing neurodegenerative diseases. Platinum(II) and palladium(II) complexes derived from 1-indanone thiosemicarbazones have demonstrated antiproliferative and apoptosis-inducing activities against human leukemia cell lines. researchgate.net Specifically, palladium(II) complexes showed higher cytotoxicity, while platinum(II) complexes exhibited greater selectivity for leukemic cells over normal cells. researchgate.net This suggests that these indanone-derived metal complexes are promising candidates for the development of therapeutic agents against hematological malignancies. researchgate.net

Furthermore, the use of this compound in the synthesis of conjugates with neuropeptides like GPE points towards potential therapeutic applications in neurodegenerative diseases. up.pt GPE itself has shown therapeutic potential in conditions such as Alzheimer's and Parkinson's disease, and conjugating it with moieties like this compound is a strategy to overcome pharmacokinetic limitations and enhance its drug-like properties for better therapeutic outcomes. up.pt

While this compound can be found in natural sources, highlighting a broad spectrum of potential biological activities associated with compounds from plants, the specific therapeutic potential discussed in the search results focuses on synthetic derivatives and conjugates. core.ac.uk The ongoing research into indanone-based metal complexes and peptide conjugates exemplifies the active drug development efforts exploring the therapeutic potential of compounds incorporating the indanone scaffold. researchgate.netup.pt

Interdisciplinary Research Perspectives

Applications in Agriculture (e.g., Insecticides, Fungicides, Herbicides)

Research indicates that 6-methoxy-1-indanone and its derivatives possess structural features that contribute to their potential use as insecticides and fungicides. Indanone derivatives, in general, have been explored for their effectiveness in controlling pests and fungal pathogens relevant to agricultural productivity. nih.gov Studies have highlighted the potential of indanone derivatives in this area. While specific detailed research findings solely focused on this compound's direct application as an insecticide, fungicide, or herbicide are limited in the provided search results, the broader class of 1-indanones, which includes this compound, has been reported to have applications as effective insecticides, fungicides, and herbicides. nih.govsmolecule.com

A study on indanone derivatives mentions their effectiveness against aphids (Insecticide, High efficacy) and Fusarium spp. (Fungicide, Moderate efficacy) .

Role in Material Science

In material science, this compound serves as a precursor in the synthesis of functional materials. Its unique electronic properties make it suitable for applications in organic electronics.

Precursor in Synthesis of Functional Materials

This compound is utilized as a key intermediate in organic synthesis for the preparation of various compounds, including conformationally constrained TRPV1 antagonists and nitro- or amino-substituted derivatives for potential pharmaceutical applications. The indanone core, present in this compound, is a prominent motif in natural products and pharmaceuticals and plays a significant role in the development of catalytic asymmetric synthesis. rsc.org Indanone derivatives are widely employed as organic functional materials. rsc.org

Polymers and Organic Light-Emitting Diodes (OLEDs)

This compound serves as a precursor in the synthesis of functional materials, including polymers and organic light-emitting diodes (OLEDs). Conjugated polymers, which can be synthesized using precursors like indanone derivatives, are widely used in OLED technology due to their semiconductive properties, ease of processing, and ability to emit a broad spectrum of light wavelengths. uoregon.edu Indanone derivatives are explicitly mentioned as being employed in OLEDs. rsc.org

Bio-inspired Synthesis and Biomass Degradation Research

The energetic properties of methoxy-substituted indanones, including this compound, have been examined in recent studies. These studies are relevant for evaluating their use in various applications, including the modeling of the fast pyrolysis of wood for predicting bio-oil composition. researchgate.net Research on the energetic characterization of indanone derivatives involved in biomass degradation has been conducted using calorimetric techniques and computational methodology. researchgate.net This research contributes to enlarging the thermodynamic database of organic compounds and ketone derivatives, which is relevant for controlling experimental investigations to produce value-added chemical products from biomass. mdpi.com

Studies have determined the enthalpies of combustion and sublimation of this compound using static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry, respectively. researchgate.net From these experimental data, the gas-phase standard molar enthalpies of formation were derived. researchgate.net Differential scanning calorimetry was used to obtain the temperature and enthalpy of fusion. researchgate.net High-level ab initio calculations were also used to obtain gas-phase standard molar enthalpies of formation, showing good agreement with experimental results. researchgate.net The computational approach for this compound allowed for establishing its molecular structure and the co-existence of two stable conformations. researchgate.net

The energetic effects associated with the presence of a methoxy (B1213986) group on the indanone structure have been evaluated, showing a decrease in the gas-phase enthalpy of formation compared to the methyl group. researchgate.net

Table 1: Energetic Properties of this compound

| Property | Experimental Value (kJ·mol⁻¹) | Computational Value (kJ·mol⁻¹) | Method | Source |

| Gas-phase standard molar enthalpy of formation | Derived from experimental data | Obtained from ab initio calculations | Combustion calorimetry, Calvet microcalorimetry, Ab initio calculations | researchgate.net |

| Enthalpy of combustion | Determined | Not specified | Static-bomb combustion calorimetry | researchgate.net |

| Enthalpy of sublimation | Determined | Not specified | High-temperature Calvet microcalorimetry | researchgate.net |

| Enthalpy of fusion | Obtained | Not specified | Differential scanning calorimetry | researchgate.net |

Table 2: Potential Agricultural Applications of Indanone Derivatives (General)

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

Research into 6-methoxy-1-indanone continues to explore novel and efficient synthetic methodologies, both for the core structure and for its transformation into more complex molecules. This compound is utilized as a starting material in various synthetic strategies. For instance, a novel and efficient two-step route for the preparation of 5-methoxyninhydrin begins with commercially available this compound. sigmaaldrich.comnih.gov This highlights its utility in synthesizing functionalized indanedione systems.

Furthermore, this compound serves as a precursor for chiral building blocks important in drug discovery. Its reduction using sodium borohydride (B1222165) yields the corresponding indanol, which can then be subjected to acid-catalyzed dehydration to form an indene (B144670) derivative, a key step in the synthesis of aminohydroxyindanes. nih.gov Reductive amination of this compound is another route to synthesize 6-methoxy-1-aminoindan derivatives. ontosight.ai

Novel catalytic methods are also being explored in conjunction with this compound. It has been employed in catalytic asymmetric synthesis, such as in a Ni-catalyzed asymmetric Negishi coupling, to construct complex molecular architectures with defined stereochemistry. nih.gov The versatility of this compound as a starting material underscores the ongoing interest in developing diverse synthetic strategies around this core structure.

Advanced Pharmacological Profiling and Mechanism of Action Elucidation

Advanced pharmacological profiling and the elucidation of mechanisms of action are key areas of research for derivatives of this compound, particularly in the context of developing new therapeutic agents. Studies have investigated derivatives, such as novel 2-hydroxyisoquinoline-1,3-dione analogues synthesized from 5-iodo-6-methoxy-1-indanone, for their inhibitory activity against HIV reverse transcriptase (RT), specifically targeting the RNase H and polymerase functions. sigmaaldrich.comnih.gov These studies involve detailed biochemical assays to determine potency (IC50 values) and selectivity, along with molecular modeling to gain insights into how these compounds interact with the enzyme's active site. sigmaaldrich.comnih.govplos.org The RNase H domain of HIV-1 RT is a target for anti-HIV chemotherapy, and understanding the binding interactions is crucial for rational drug design. plos.orgrcsb.orgrcsb.org

Thiosemicarbazone derivatives of 1-indanone (B140024), including those derived from this compound, have been explored as potential antiviral candidates, with reported activity against viruses like bovine viral diarrhea virus (BVDV), which serves as a surrogate model for hepatitis C virus (HCV). wikipedia.orgnih.govamerigoscientific.comnih.govresearchgate.net Research in this area includes evaluating their antiviral activity and investigating factors affecting their behavior in biological systems, such as self-aggregation and solubility, which are critical for drug delivery and efficacy. wikipedia.orgnih.govamerigoscientific.com

Furthermore, derivatives synthesized from this compound have shown potential in targeting the central nervous system. Novel lactam-fused chroman derivatives have demonstrated dual affinity at the 5-HT1A receptor and the serotonin (B10506) transporter, suggesting potential as antidepressant agents. cenmed.com Related aminoindan derivatives have also been investigated for various CNS activities, including effects on dopamine (B1211576) mechanisms and cerebroprotective properties. nih.gov Understanding the precise interactions of these derivatives with specific receptors and transporters is a focus of ongoing pharmacological research.

Development of Highly Selective and Potent Derivatives

A significant area of research involves the rational design and synthesis of this compound derivatives with improved potency and selectivity for specific biological targets. The development of novel 2-hydroxyisoquinoline-1,3-dione analogues exemplifies this, where structural modifications led to compounds with enhanced inhibitory activity and selectivity against HIV RNase H. sigmaaldrich.comnih.gov Specific compounds, such as 8c and 9c, have been identified as potent and selective inhibitors based on biochemical assays. sigmaaldrich.comnih.gov

| Compound | Target | IC50 (µM) | Selectivity (fold) | Citation |

|---|---|---|---|---|

| 8c | HIV RNase H | 0.8 | 12 | sigmaaldrich.comnih.gov |

| 9c | HIV RNase H | 0.2 | 7 | sigmaaldrich.comnih.gov |

Research on 1-indanone thiosemicarbazone derivatives, including methoxylated analogues, also focuses on developing potent antiviral agents. Studies have shown that modifications to the indanone core and the thiosemicarbazone moiety can influence antiviral activity and selectivity. For example, a 5,6-dimethoxy-1-indanone (B192829) thiosemicarbazone derivative (compound 2m) showed potent anti-BVDV activity with a selectivity index significantly higher than that of ribavirin. nih.govnih.gov

| Compound | Target | Selectivity Index (SI) | Citation |

|---|---|---|---|

| 5,6-dimethoxy-1-indanone TSC (2m) | BVDV | 80.29 | nih.govnih.gov |

| Ribavirin | BVDV | 11.64 | nih.govnih.gov |

Structure-activity relationship (SAR) studies are crucial in this process, guiding the design of new derivatives with optimized pharmacological profiles. For instance, SAR analysis of related aminoindan derivatives has revealed the importance of specific substituents, such as a hydroxyl group at the 7-position, for certain biological activities. nih.gov The ongoing effort to synthesize and evaluate libraries of derivatives with systematic structural variations is central to discovering compounds with improved potency and target selectivity.

Clinical Translation Potential

The potential for clinical translation of this compound derivatives stems from promising preclinical findings across various therapeutic areas. The identification of potent and selective inhibitors of essential viral enzymes like HIV RNase H suggests the possibility of developing new antiviral therapies. sigmaaldrich.comnih.gov While these findings are currently at the stage of in vitro evaluation and molecular analysis, they represent a critical step towards potential clinical development.